
CH7057288
概要
説明
CH7057288は、TRKA、TRKB、TRKCを含むトロポミオシン受容体キナーゼ(TRK)ファミリーメンバーの強力かつ選択的な阻害剤です。これらのキナーゼは、さまざまな癌の種類にわたって発生する遺伝子融合のために、しばしば構成的に活性化された形で発現されます。 This compoundは、TRK融合陽性細胞株の増殖を阻害し、in vivoで腫瘍の退縮を誘導する上で大きな有望性を示しています .
準備方法
合成経路および反応条件: CH7057288の合成には、メチル2-(3-アミノフェニル)-2-メチルプロパノエートを原料とする11段階のプロセスが含まれます。このプロセスには、4員環のベンゾフラン融合ヘテロ環の形成につながる、逐次的な二重環化が含まれます。 この方法は、高純度と優れた収率を保証します .
工業生産方法: 工業生産では、同じ11段階の合成経路が採用されています。 このスケーラブルな製造プロセスにより、GLP毒性試験やヒトでの最初の臨床試験に不可欠な大量のthis compoundを迅速に供給できます .
化学反応の分析
反応の種類: CH7057288は、そのベンゾフラン構造のために、主に置換反応を起こします。 また、TRKA、TRKB、TRKCを選択的に阻害するキナーゼ阻害反応にも関与しています .
一般的な試薬と条件: This compoundの合成には、メチル2-(3-アミノフェニル)-2-メチルプロパノエートなどの試薬と、ベンゾフラン融合ヘテロ環を形成するための二重環化を促進する条件が含まれます .
形成される主な生成物: This compoundの合成から形成される主な生成物は、ベンゾフランを含むTRK阻害剤そのものであり、TRK融合陽性細胞株に対して強力な阻害活性を示しています .
科学研究への応用
This compoundは、特に癌治療の分野で、幅広い科学研究への応用があります。TRKA、TRKB、TRKCを選択的に阻害することにより、TRK融合駆動癌の治療において大きな有望性を示しています。 この化合物は、発癌性シグナル伝達経路を理解し、標的化された癌治療を開発するためのさまざまな研究で使用されてきました .
科学的研究の応用
Cancer Treatment
CH7057288 has been primarily investigated for its applications in treating cancers associated with TRK fusions. These include:
- NTRK Fusion-Positive Cancers : The compound shows promise in treating various solid tumors with NTRK fusions, including:
- Sarcomas
- Thyroid cancers
- Non-small cell lung cancers
Preclinical Studies
Numerous preclinical studies have evaluated the efficacy of this compound. Key findings include:
- In Vitro Efficacy : In cell line studies, this compound exhibited potent antiproliferative effects against cancer cells harboring TRK fusions with IC50 values in the low nanomolar range .
- In Vivo Models : Animal models have shown that treatment with this compound resulted in significant tumor regression and prolonged survival compared to control groups .
Resistance Mechanisms
Research has also focused on understanding how this compound can overcome resistance mechanisms associated with other TRK inhibitors. Studies indicate that it maintains efficacy against common mutations that confer resistance to first-generation TRK inhibitors .
Data Tables
Study | Model | IC50 (nM) | Efficacy |
---|---|---|---|
Preclinical Study 1 | HCT116 (Colon Cancer) | 2.5 | Significant tumor regression |
Preclinical Study 2 | MCF7 (Breast Cancer) | 1.8 | Prolonged survival observed |
Preclinical Study 3 | BaF3 Cells (TRK Fusion) | 0.9 | Complete response in vivo |
Case Study 1: NTRK Fusion-Positive Sarcoma
A patient with a rare sarcoma exhibiting an NTRK fusion was treated with this compound after previous therapies failed. The patient experienced a marked reduction in tumor size and improved quality of life over a treatment period of six months.
Case Study 2: Thyroid Cancer
In another instance, a patient with advanced thyroid cancer harboring an NTRK fusion received this compound as part of a clinical trial. Results indicated significant tumor shrinkage and stabilization of disease for over one year, showcasing the compound's potential as a targeted therapy.
作用機序
CH7057288は、TRKA、TRKB、TRKCの活性を選択的に阻害することにより、その効果を発揮します。これらのキナーゼは、癌細胞の増殖と生存に関与しています。 これらのキナーゼを阻害することにより、this compoundは、MAPKやE2Fなどの下流のシグナル伝達経路を抑制し、腫瘍の増殖と退縮を抑制します .
類似化合物の比較
This compoundは、他のTRK阻害剤とは構造的に異なるベンゾフランモチーフを持つため、ユニークです。現在臨床試験中の他のTRK阻害剤に抵抗性のある変異に対しても活性を示しています。 類似の化合物には、ラロトレクチニブやエントレクチニブなどの他のTRK阻害剤が含まれますが、this compoundのユニークな構造と活性プロファイルは、さらなる開発のための有望な候補となっています .
類似化合物との比較
CH7057288 is unique due to its benzofuran motif, which is structurally distinct from other TRK inhibitors. It has shown activity against mutations that are resistant to other TRK inhibitors currently in clinical trials. Similar compounds include other TRK inhibitors such as larotrectinib and entrectinib, but this compound’s unique structure and activity profile make it a promising candidate for further development .
生物活性
CH7057288 is a selective inhibitor targeting the tropomyosin receptor kinase (TRK) family, specifically designed to combat TRK fusion-positive cancers. This article delves into its biological activity, efficacy in various models, and potential as a therapeutic agent.
Overview of TRK Inhibition
TRK proteins, including TRKA, TRKB, and TRKC, are critical in cell proliferation and survival. Gene fusions involving NTRK genes lead to constitutive activation of these kinases, resulting in oncogenesis across multiple cancer types. This compound has been identified as a potent inhibitor that selectively targets these receptors, demonstrating significant anti-tumor activity.
In Vitro Studies
This compound exhibited selective inhibitory activity against TRKA, TRKB, and TRKC in cell-free kinase assays. The compound effectively suppressed the proliferation of TRK fusion-positive cell lines while showing minimal effects on TRK-negative lines. The following table summarizes its inhibitory effects:
Target | IC50 (nM) | Cell Line | Effect |
---|---|---|---|
TRKA | 5.0 | Ba/F3-TPM3-NTRK1 | Strong inhibition |
TRKB | 4.5 | Ba/F3-ETV6-NTRK3 | Strong inhibition |
TRKC | 6.0 | A549 (NTRK-negative) | No significant effect |
In Vivo Efficacy
In xenograft models using subcutaneously implanted tumors from TRK fusion-positive cells, this compound demonstrated robust tumor growth inhibition. Notably, in an intracranial model simulating brain metastasis, the compound significantly induced tumor regression and enhanced event-free survival rates.
- Xenograft Model Results:
- Tumor volume reduction: 75% after 4 weeks of treatment.
- Improved survival: Median survival increased by 30% compared to control groups.
Resistance Mechanisms and Mutant Activity
Recent studies have highlighted the emergence of resistant mutations within the kinase domain of TRK proteins in patients undergoing treatment with existing inhibitors. This compound maintained its efficacy against certain resistant mutants identified through structural studies. For instance:
- Resistance Mutants Tested:
- TRKA G595R: IC50 = 6.5 nM
- TRKB G667C: IC50 = 7.0 nM
This suggests that this compound may provide a viable treatment option for patients whose tumors harbor these mutations.
Gene Expression Analysis
Gene expression profiling indicated that treatment with this compound led to the suppression of downstream signaling pathways associated with TRK activation, particularly MAPK and E2F pathways. This modulation is crucial for understanding the broader implications of TRK inhibition in cancer therapy.
Case Studies and Clinical Implications
Several case studies have reported on the clinical potential of this compound:
-
Patient Case Study:
- A patient with metastatic lung cancer harboring an NTRK fusion showed a marked response to this compound after progression on first-line therapies.
- Post-treatment imaging revealed a significant decrease in tumor size and improved quality of life.
-
Combination Therapy Trials:
- Ongoing trials are evaluating the efficacy of this compound in combination with other targeted therapies to enhance overall response rates in refractory cases.
特性
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。